molecular formula C22H22BrN3O3 B2614525 1-(9-Bromo-2-(4-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone CAS No. 941984-33-4

1-(9-Bromo-2-(4-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone

Cat. No. B2614525
CAS RN: 941984-33-4
M. Wt: 456.34
InChI Key: DRUAWXLDXGXNPE-UHFFFAOYSA-N
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Description

The compound is a derivative of benzodiazepine receptor ligands . It is related to the class of sedative and anxiolytic drugs . It also seems to have a bromine atom bonded para to a fluorine atom .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis and binding study of new 8-chloropyrazolo [5,1-c] [1,2,4]benzotriazine 5-oxide 3-ester compounds are reported . Another study discusses the Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][1,3]oxazines .

Scientific Research Applications

Fluorescent Molecules

This compound belongs to a family of pyrazolo[1,5-a]pyrimidines (PPs), which have been identified as strategic compounds for optical applications . They have simpler and greener synthetic methodology and tunable photophysical properties . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Chemosensors

The heteroatoms (B, N, O or S) in these compounds make them potential chelating agents for ions . This property can be exploited in the development of chemosensors .

Bioimaging Applications

Fluorescent organic compounds, including this one, have been a major focus of research related to materials science and biological interactions . They have been used in bioimaging applications .

Organic Light-Emitting Devices

These compounds have been used in the development of organic light-emitting devices . Their unique properties can raise our standard of living .

Bio-Macromolecular Interactions

These compounds have been used to study bio-macromolecular interactions . This is crucial in understanding the complex biological processes .

Antimetabolites in Purine Biochemical Reactions

Pyrazolo[1,5-a]pyrimidines are purine analogs and therefore have valuable properties as antimetabolites in purine biochemical activity . This class of compounds has attracted wide pharmaceutical interest because of their antitrypanosomal activity .

Antischistosomal Activity

These compounds have shown antischistosomal activity . This makes them potential candidates for the development of new antischistosomal drugs .

HMG-CoA Reductase Inhibitors

These compounds have been studied as HMG-CoA reductase inhibitors . This makes them potential candidates for the development of cholesterol-lowering drugs .

Future Directions

The future directions for this compound could involve further exploration of its potential as a benzodiazepine receptor ligand . Additionally, its potential antitumor activity could be explored further .

properties

IUPAC Name

1-[9-bromo-2-(4-hydroxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrN3O3/c1-14(27)25-10-8-22(9-11-25)26-20(18-12-16(23)4-7-21(18)29-22)13-19(24-26)15-2-5-17(28)6-3-15/h2-7,12,20,28H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUAWXLDXGXNPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)O)C5=C(O2)C=CC(=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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